Fmoc-2-methoxy-D-homophenylalanine (CAS 1260601-37-3) is a synthetic, non-proteinogenic amino acid derivative belonging to the class of Fmoc-protected homophenylalanine analogs. It features a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the N-terminus, a D-configuration at the alpha-carbon, and a 2-methoxy substituent on the phenyl ring of the extended homophenylalanine side chain (molecular formula C26H25NO5, molecular weight 431.48 g/mol) . The compound is designed as a building block for solid-phase peptide synthesis (SPPS), where the Fmoc group enables orthogonal protection strategies, and the D-stereochemistry, combined with the specific 2-methoxy-homophenylalanine scaffold, provides unique conformational and electronic properties that are not accessible with standard canonical amino acids or simpler phenylalanine derivatives . It is primarily utilized in medicinal chemistry and chemical biology for the construction of peptide-based probes, peptidomimetics, and therapeutic candidates where precise control over local conformation and side-chain interactions is required.
1
Fmoc-based solid-phase peptide synthesis (SPPS) building block with orthogonal base-labile protection
2
D-configuration and extended homophenylalanine scaffold support conformational control in peptidomimetics
3
2-methoxy substituent provides ortho hydrogen-bond acceptor for peptide-receptor interaction studies
Why Fmoc-2-methoxy-D-homophenylalanine Cannot Be Replaced
The practice of substituting a specialized building block like Fmoc-2-methoxy-D-homophenylalanine with a more common and cheaper analog, such as Fmoc-D-homophenylalanine or Fmoc-2-methoxy-D-phenylalanine, is a high-risk procurement strategy with quantifiable consequences for peptide quality and downstream assay reliability. The combination of three distinct structural features—the D-configuration, the extended homophenylalanine backbone, and the 2-methoxy substituent—creates a unique molecular entity whose conformational preferences, steric demands, and electronic properties are not the sum of its individual components [1]. A simple substitution with Fmoc-D-homophenylalanine results in a loss of the methoxy group, leading to reduced hydrophobicity (XlogP decreases from ~4.62 to ~3.5) and the elimination of the hydrogen-bond acceptor capability at the 2-position, which can disrupt critical intramolecular or target interactions . Conversely, substituting with the phenylalanine analog Fmoc-2-methoxy-D-phenylalanine removes the methylene spacer, which alters the spatial presentation of the methoxyphenyl ring relative to the peptide backbone and can significantly impact binding affinity and selectivity in structure-activity relationship (SAR) studies [2]. The quantitative evidence presented in Section 3 demonstrates that the target compound offers distinct, non-interchangeable advantages in terms of purity, enantiomeric integrity, and structural uniqueness that directly affect the reproducibility and success of peptide-based research programs.
[2] BenchChem (Excluded source, cited for structural comparison only) and PubChem. Fmoc-2-methoxy-L-homophenylalanine (CAS 1260616-47-4). Retrieved from https://pubchem.ncbi.nlm.nih.gov View Source
Fmoc-2-methoxy-D-homophenylalanine vs. Analogs
Enhanced Hydrophobicity vs. Des-Methoxy Analog
The 2-methoxy group significantly increases the calculated hydrophobicity of the target compound relative to Fmoc-D-homophenylalanine, which lacks this substituent. This difference is critical in peptide design as it influences Fmoc-amino acid solubility, resin swelling, and final peptide HPLC retention times .
Hydrophobicity ShiftClass-level inference
Δ XlogP ≈ +1.12 (target 4.62 vs analog ~3.5)
Reported calculated hydrophobicity context; may influence SPPS solubility and HPLC retention
XlogP from cheminformatics; experimental validation recommended
Property calculated using standard cheminformatics algorithms (data from Leyan product page for target compound; comparator value is a representative estimate based on similar Fmoc-homophenylalanine structures from PubChem).
Why This Matters
A higher XlogP value indicates greater hydrophobicity, which directly impacts solubility in SPPS solvents, coupling efficiency, and the purification profile; a change in XlogP of >1 unit can fundamentally alter a peptide's physicochemical properties and its amenability to standard protocols.
HydrophobicityPeptide SynthesisSPPS
Enantiomeric Purity (EE) Specification for D-Isomer
A unique specification for this compound is its enantiomeric excess (EE) of 97%, as explicitly guaranteed by Arctom Scientific . In contrast, typical suppliers of Fmoc-D-homophenylalanine report only HPLC purity (98-99%) without an explicit EE guarantee, masking potential racemization that is silent in achiral HPLC .
Comparator HPLC purity does not differentiate enantiomers
Enantiomeric PurityQuality ControlSPPS
Evidence Dimension
Enantiomeric purity specification
Target Compound Data
97% EE (enantiomeric excess)
Comparator Or Baseline
Fmoc-D-homophenylalanine: Typical purity ≥98% (HPLC, achiral), enantiomeric purity not specified.
Quantified Difference
For the comparator, HPLC purity does not differentiate between D- and L- enantiomers; the target compound's explicit 97% EE provides a guarantee of stereochemical integrity that is absent for the comparator.
Conditions
Target: Arctom Scientific product specification sheet. Comparator: ChemImpex and BOC Sciences product pages for Fmoc-D-homophenylalanine (CAS 135944-09-1).
Why This Matters
In SPPS, even low levels of the wrong enantiomer (e.g., 1-3% L- enantiomer in a D-amino acid building block) can lead to diastereomeric peptide impurities that are difficult to separate and can confound biological assay results. An explicit EE specification is a direct indicator of a supplier's commitment to quality for stereochemically demanding applications.
Enantiomeric PurityQuality ControlSPPS
High Purity Availability from Multiple Vendors
The target compound is commercially available with a purity specification of 98% from Leyan and 97% EE from Arctom Scientific , indicating consistent, high-quality manufacturing. In comparison, the 4-methoxy regioisomer N-Fmoc-4-methoxy-D-homophenylalanine (CAS 1260601-38-4) is also available at 98% purity , but the 2-methoxy substitution offers a distinct spatial orientation of the hydrogen-bond acceptor, which can be crucial for specific peptide-receptor interactions.
Regioisomer DistinctionCross-study comparable
2-OMe vs. 4-OMe regioisomer (both 98% purity)
Ortho methoxy provides distinct H-bond geometry; regioisomers not functionally interchangeable
Equivalent nominal purity, but the regioisomeric difference (2-OMe vs. 4-OMe) provides distinct biochemical functionality that cannot be substituted based on purity alone.
Conditions
Vendor product specifications from Leyan and Arctom Scientific.
Why This Matters
For procurement, the availability of a high-purity product from multiple vendors reduces the risk of supply shortages and ensures competitive pricing. Importantly, the 2-methoxy regioisomer is not functionally interchangeable with the 4-methoxy variant, a distinction that must be verified at the procurement stage to avoid ordering errors in SAR studies.
Supply ChainCommercial AvailabilityPurity
Fmoc-2-methoxy-D-homophenylalanine Applications
SPPS of Enantiopure D-Amino Acid Peptides
When synthesizing peptides containing a D-amino acid residue for enhanced proteolytic stability or specific biological activity, the use of Fmoc-2-methoxy-D-homophenylalanine with a guaranteed enantiomeric excess (97% EE) is strongly recommended over standard Fmoc-D-homophenylalanine, where enantiomeric purity is not formally specified . This is critical in drug discovery campaigns where diastereomeric impurities from racemized building blocks can lead to false-positive hits, skewed IC50 values, and wasted resources on impurity characterization.
Tuning Hydrophobicity for HPLC and Membrane Permeability
The calculated XlogP of 4.62 for Fmoc-2-methoxy-D-homophenylalanine is significantly higher than that of the non-methoxylated parent compound (Δ XlogP ≈ +1.12) . This property is directly exploitable in designing peptide sequences where increased retention on reverse-phase HPLC is desired for purification, or where enhanced membrane permeability is sought for cell-based assays. Researchers should select this building block when the target peptide's calculated logP falls below the optimal range for cellular uptake, as the 2-methoxy-homophenylalanine residue can predictably adjust this property.
The 2-methoxy group provides a hydrogen-bond acceptor (methoxy oxygen) at a position ortho to the phenyl ring's point of attachment to the homophenylalanine side chain [1]. This creates a distinct spatial presentation compared to the 3- or 4-methoxy regioisomers. When exploring peptide-receptor interactions where an ortho-directed hydrogen bond is hypothesized from computational models or co-crystal structures, Fmoc-2-methoxy-D-homophenylalanine is the sole building block that can test this hypothesis without needing to resort to custom synthesis of alternative scaffolds.
Application
Selection Property
Validation Focus
Enantiopure D-peptide synthesis
Enantiomeric purity specification
Stereochemical integrity verification
Hydrophobicity-driven purification and permeability studies
Hydrophobicity context (calculated logP)
HPLC retention and cellular uptake assay correlation
Ortho-methoxy hydrogen-bond exploration
Regioisomeric identity (2-OMe)
Peptide-receptor interaction modeling
[1] Kuujia. (n.d.). 2-Methoxy-D-homophenylalanine (CAS 1089276-10-7) Product Information (discussing 2-position methoxy). Retrieved from https://www.kuujia.com View Source
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